![molecular formula C12H11NO4 B2922010 [5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol CAS No. 874592-20-8](/img/structure/B2922010.png)
[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol: is an organic compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . This compound features a furan ring substituted with a methanol group and a nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine:
Industry:
Mechanism of Action
Target of Action
Compounds with similar structures, such as those based on a (2-nitrophenyl)methanol scaffold, have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .
Mode of Action
Similar compounds have been found to display anti-biofilm activity and a tight-binding mode of action . This suggests that [5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol may interact with its targets in a similar manner, leading to changes in the biochemical processes of the target organism.
Biochemical Pathways
The inhibition of pqsd, as seen in similar compounds, affects the production of signal molecules in pseudomonas aeruginosa . This could potentially disrupt the cell-to-cell communication and biofilm formation in this bacterium.
Result of Action
Similar compounds have shown promising results in inhibiting biofilm formation in pseudomonas aeruginosa , suggesting potential antimicrobial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol typically involves the reaction of 2-methyl-3-nitrobenzaldehyde with furfuryl alcohol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
- Oxidation: Corresponding aldehydes or carboxylic acids.
- Reduction: Amines.
- Substitution: Chlorides or other substituted products .
Comparison with Similar Compounds
[5-(2-Methyl-3-nitrophenyl)furan-2-yl]methanol: Similar structure but different functional groups.
2-Methyl-3-nitrophenylmethanol: Lacks the furan ring, affecting its reactivity and applications.
Uniqueness:
- The presence of both a furan ring and a nitrophenyl group in [5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol makes it unique compared to other similar compounds. This combination of functional groups provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
[5-(2-methyl-3-nitrophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-10(3-2-4-11(8)13(15)16)12-6-5-9(7-14)17-12/h2-6,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISIZHZGKLNGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2921927.png)
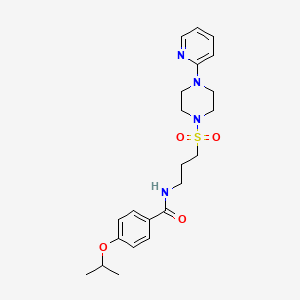
![[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine](/img/structure/B2921930.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2921931.png)
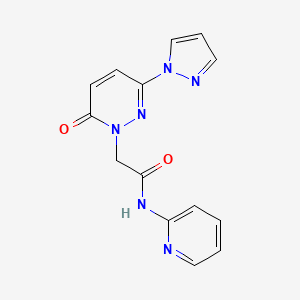
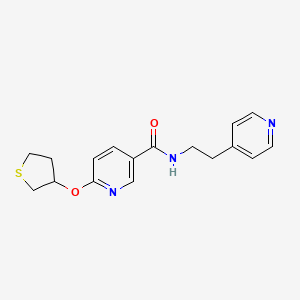

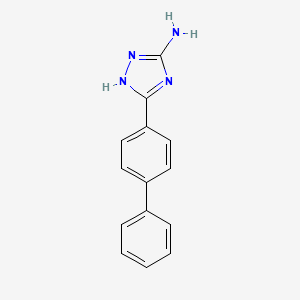
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2921940.png)


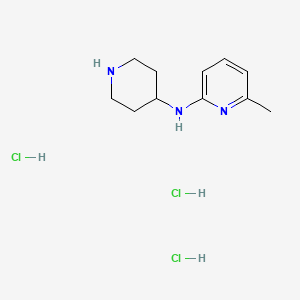
![5-Chloro-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2921947.png)
![8-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921949.png)
